

# Application Note: Spectrophotometric Analysis of Direct Blue 199

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Direct Blue 199

Cat. No.: B1173519

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## Introduction

**Direct Blue 199**, also known as C.I. 74190, is a water-soluble phthalocyanine dye.<sup>[1][2]</sup> Its chemical structure and properties make it a subject of interest in various research fields, including environmental science for monitoring dye degradation and in biomedical applications. This application note provides a comprehensive guide to the spectrophotometric analysis of **Direct Blue 199**, detailing protocols for its quantification and the study of its degradation kinetics.

## Physicochemical Properties of Direct Blue 199

A summary of the key physical and chemical properties of **Direct Blue 199** is presented below for easy reference.

Property	Value	Reference
C.I. Name	Direct Blue 199	[1]
C.I. Number	74190	[1]
CAS Number	12222-04-7 / 63950-02-7	[1][2]
Molecular Structure	Phthalocyanine	[1][2]
Appearance	Bright blue powder	[3][4]
$\lambda_{\text{max}}$ (in water)	~610 nm	[1][3][4]
Water Solubility (20°C)	20 g/L	[3][4]

## Experimental Protocols

### Protocol 1: Determination of Maximum Absorbance ( $\lambda_{\text{max}}$ ) of Direct Blue 199

Objective: To determine the wavelength at which **Direct Blue 199** exhibits maximum absorbance in an aqueous solution.

Materials:

- **Direct Blue 199** powder
- Distilled or deionized water
- Volumetric flasks (100 mL and 10 mL)
- Pipettes
- Quartz cuvettes (1 cm path length)
- UV-Visible Spectrophotometer

Procedure:

- Preparation of Stock Solution (e.g., 100 mg/L):

1. Accurately weigh 10 mg of **Direct Blue 199** powder.
  2. Dissolve the powder in a 100 mL volumetric flask with distilled water.
  3. Ensure the dye is completely dissolved by gentle agitation.
- Preparation of Working Solution (e.g., 10 mg/L):
    1. Pipette 10 mL of the stock solution into a 100 mL volumetric flask.
    2. Dilute to the mark with distilled water and mix thoroughly.
  - Spectrophotometer Setup:
    1. Turn on the UV-Visible spectrophotometer and allow it to stabilize.
    2. Set the wavelength scan range from 400 nm to 800 nm.
  - Blank Measurement:
    1. Fill a quartz cuvette with distilled water.
    2. Place the cuvette in the spectrophotometer and perform a baseline correction (autozero).
  - Sample Measurement:
    1. Rinse a quartz cuvette with a small amount of the working solution and then fill it.
    2. Place the cuvette in the spectrophotometer and record the absorption spectrum.
  - Data Analysis:
    1. Identify the wavelength at which the highest absorbance peak is observed. This is the  $\lambda_{\text{max}}$ .

## Protocol 2: Generation of a Calibration Curve and Determination of Molar Absorptivity

Objective: To create a standard calibration curve for **Direct Blue 199** and determine its molar absorptivity.

Materials:

- **Direct Blue 199** stock solution (from Protocol 1)
- Distilled or deionized water
- Volumetric flasks (50 mL)
- Pipettes
- Quartz cuvettes (1 cm path length)
- UV-Visible Spectrophotometer

Procedure:

- Preparation of Standard Solutions:
  1. From the 100 mg/L stock solution, prepare a series of standard solutions with concentrations ranging from, for example, 2, 4, 6, 8, and 10 mg/L in 50 mL volumetric flasks.
- Absorbance Measurement:
  1. Set the spectrophotometer to the predetermined  $\lambda_{\text{max}}$  (approximately 610 nm).
  2. Use distilled water as a blank to zero the instrument.
  3. Measure the absorbance of each standard solution, starting from the lowest concentration.
- Data Analysis:
  1. Plot a graph of absorbance versus concentration.
  2. Perform a linear regression analysis to obtain the equation of the line ( $y = mx + c$ ), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept. The  $R^2$

value should be close to 1 for a good linear fit.

3. The slope of the line can be used to calculate the molar absorptivity ( $\epsilon$ ) if the concentration is in mol/L.

## Protocol 3: Quantification of an Unknown Direct Blue 199 Sample

Objective: To determine the concentration of **Direct Blue 199** in an unknown sample.

Materials:

- Unknown sample containing **Direct Blue 199**
- Calibration curve from Protocol 2
- Quartz cuvettes (1 cm path length)
- UV-Visible Spectrophotometer

Procedure:

- Sample Preparation:
  1. If necessary, dilute the unknown sample with distilled water to ensure its absorbance falls within the range of the calibration curve.
- Absorbance Measurement:
  1. Set the spectrophotometer to the  $\lambda_{\text{max}}$  of **Direct Blue 199**.
  2. Measure the absorbance of the (diluted) unknown sample.
- Concentration Determination:
  1. Use the equation of the calibration curve ( $y = mx + c$ ) to calculate the concentration of the unknown sample. Substitute the measured absorbance ('y') and solve for concentration ('x').

2. If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the original concentration.

## Protocol 4: Monitoring the Degradation of Direct Blue 199

Objective: To monitor the decrease in **Direct Blue 199** concentration over time as a result of a degradation process (e.g., photocatalysis, chemical oxidation).

Materials:

- **Direct Blue 199** solution of known initial concentration
- Degradation setup (e.g., UV lamp, chemical reagents)
- Quartz cuvettes (1 cm path length)
- UV-Visible Spectrophotometer

Procedure:

- Initiate Degradation:
  1. Start the degradation process of the **Direct Blue 199** solution.
- Sample Collection:
  1. At regular time intervals (e.g., every 5, 10, or 15 minutes), withdraw a small aliquot of the reaction mixture.
- Absorbance Measurement:
  1. Immediately measure the absorbance of each aliquot at the  $\lambda_{\text{max}}$  of **Direct Blue 199**.
- Data Analysis:
  1. Plot a graph of absorbance versus time.

- The decrease in absorbance over time corresponds to the degradation of the dye.
- The percentage of degradation can be calculated using the formula:  $\text{Degradation (\%)} = [(A_0 - A_t) / A_0] * 100$  where  $A_0$  is the initial absorbance and  $A_t$  is the absorbance at time 't'.

## Data Presentation

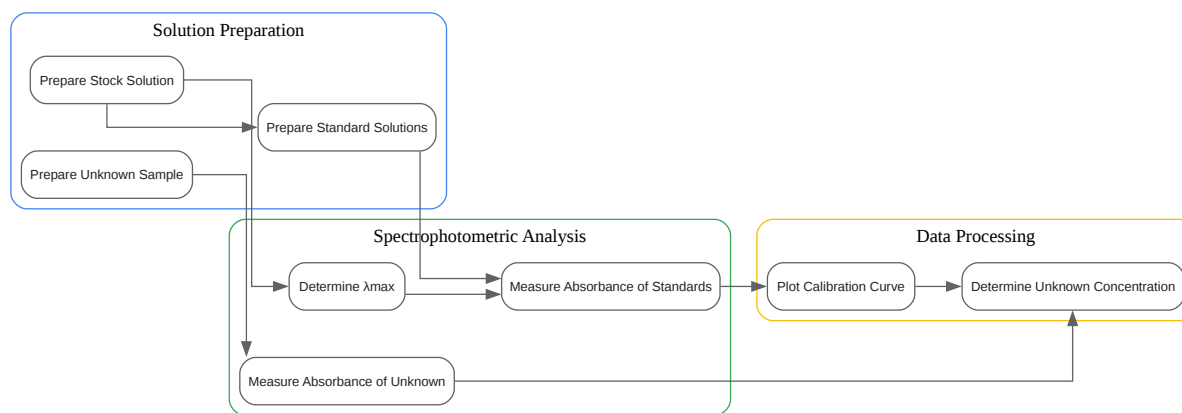
Table 1: Example Calibration Data for **Direct Blue 199**

Concentration (mg/L)	Absorbance at 610 nm
0.0	0.000
2.0	0.152
4.0	0.305
6.0	0.458
8.0	0.610
10.0	0.763

Table 2: Example Degradation Data for **Direct Blue 199**

Time (minutes)	Absorbance at 610 nm	Degradation (%)
0	0.763	0.0
5	0.610	20.1
10	0.458	40.0
15	0.305	60.0
20	0.152	80.0
25	0.076	90.0

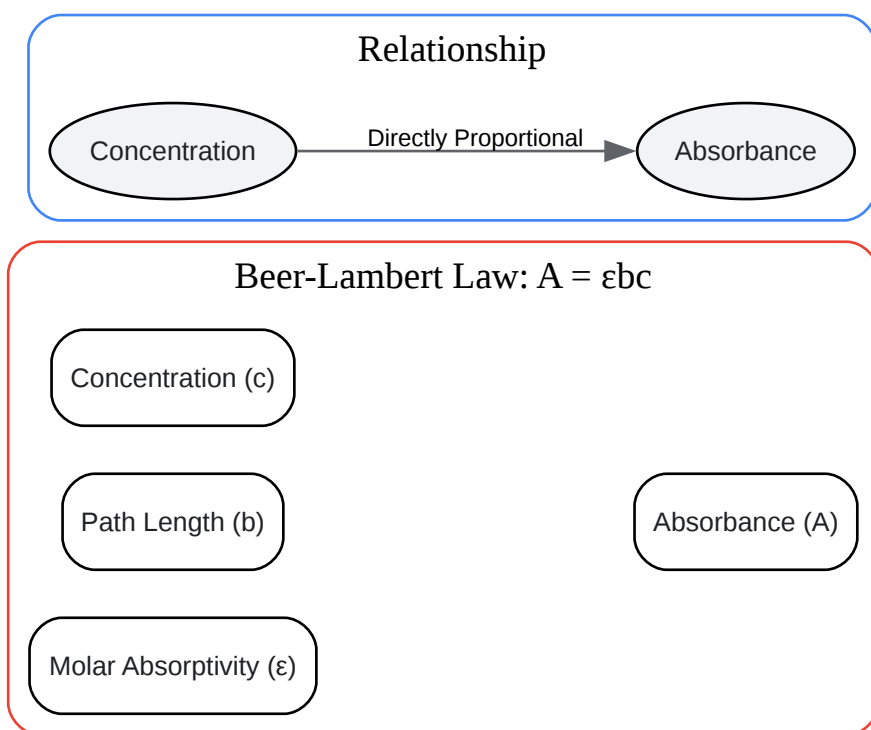
## Visualizations



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Caption: Experimental workflow for spectrophotometric analysis.





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Caption: Principle of the Beer-Lambert Law.

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## References

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